molecular formula C17H19N3O2S B3012360 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 1904329-11-8

1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone

Cat. No.: B3012360
CAS No.: 1904329-11-8
M. Wt: 329.42
InChI Key: GHOJLJZVBXXDEP-UHFFFAOYSA-N
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Description

The compound 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a heterocyclic ethanone derivative featuring a pyrrolidine ring substituted with a 6-methylpyridin-2-yloxy group at the 3-position and a pyridin-4-ylthio moiety at the adjacent carbon. Its molecular structure combines pyridine and pyrrolidine rings, linked via ether and thioether bonds, respectively.

Properties

IUPAC Name

1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-13-3-2-4-16(19-13)22-14-7-10-20(11-14)17(21)12-23-15-5-8-18-9-6-15/h2-6,8-9,14H,7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOJLJZVBXXDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a complex organic compound notable for its structural features, including a pyrrolidine ring and multiple pyridine rings. This compound's potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent, are of significant interest in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3O2S, with a molecular weight of 329.42 g/mol. Its unique structure allows for diverse chemical reactivity, influencing its interactions with biological systems.

Property Details
Molecular FormulaC17H19N3O2S
Molecular Weight329.42 g/mol
Structural FeaturesPyrrolidine ring, pyridine rings, thioether linkage

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The presence of the ketone group and heterocyclic rings suggests potential enzyme inhibition properties, which are common in similar compounds.

Enzyme Inhibition Potential

The compound's structural characteristics indicate potential as an enzyme inhibitor. Its design allows for interactions that could inhibit enzymes involved in various biological pathways. Although direct studies focusing on this compound are scarce, the literature suggests that compounds with similar frameworks have shown significant inhibitory effects on enzymes relevant to disease processes.

Case Studies and Research Findings

Research has demonstrated various biological activities associated with similar compounds:

  • Pyrrolidine Derivatives : A study evaluated several pyrrolidine derivatives for their antibacterial activity against pathogens like E. coli and Bacillus subtilis. Some derivatives showed potent activity, suggesting that structural modifications can enhance efficacy .
  • Pyridine-Based Compounds : Research into pyridine derivatives has revealed their potential as inhibitors of acetylcholinesterase (AChE), an important target in neurodegenerative diseases. Compounds exhibiting this activity often share structural motifs with this compound .

Future Directions

Further investigation into the biological activity of this compound is warranted to elucidate its potential therapeutic applications:

  • In Vitro Studies : Conducting detailed in vitro assays to assess antimicrobial properties and enzyme inhibition.
  • Structure–Activity Relationship (SAR) : Exploring variations in structure to determine how modifications affect biological activity.
  • Clinical Applications : Evaluating the therapeutic potential in disease models to understand efficacy and safety profiles.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Binding

  • Thioether vs. Ether Linkages : The thioether group in the target compound (vs. ether linkages in analogs like the methoxy-pyrrolidinyl derivative ) may enhance lipophilicity and influence binding to sulfur-interacting biological targets, such as cysteine proteases or metal-containing enzymes.
  • Pyridine vs.

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight and Solubility: The target compound (MW 342.44 g/mol) is larger than simpler analogs like 1-(6-methylpyridin-2-yl)ethanone (MW 135.16 g/mol ), which may reduce solubility but improve target affinity.
  • Sulfone vs. Thioether Groups : The methylsulfonylphenyl-substituted analog features a sulfone group, which is highly polar and may improve aqueous solubility compared to the thioether group in the target compound.

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